molecular formula C8H10ClF3N2 B13037274 (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl

Cat. No.: B13037274
M. Wt: 226.62 g/mol
InChI Key: WTIANHXXWKHVRT-FJXQXJEOSA-N
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Description

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is a chemical compound that features a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing a straightforward route to the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is unique due to its specific structure, which combines a trifluoromethyl group with a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m0./s1

InChI Key

WTIANHXXWKHVRT-FJXQXJEOSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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